4-Nitrophenol;pyridin-2-amine
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Overview
Description
4-Nitrophenol;pyridin-2-amine is a compound that combines the structural features of 4-nitrophenol and pyridin-2-amine. 4-Nitrophenol is a phenolic compound with a nitro group at the para position relative to the hydroxyl group on the benzene ring . . The combination of these two moieties results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenol typically involves the nitration of phenol using dilute nitric acid at room temperature . This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol, which can be separated based on their differing physical properties.
Pyridin-2-amine can be synthesized through various methods, including the reduction of 2-nitropyridine or the reaction of pyridine with ammonia in the presence of a catalyst . The combination of 4-nitrophenol and pyridin-2-amine can be achieved through a coupling reaction, where the amine group of pyridin-2-amine reacts with the nitro group of 4-nitrophenol under appropriate conditions.
Industrial Production Methods
Industrial production of 4-nitrophenol involves the large-scale nitration of phenol, followed by purification processes to isolate the desired product . Pyridin-2-amine is produced industrially through catalytic hydrogenation of 2-nitropyridine or by the reaction of pyridine with ammonia under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenol;pyridin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Reduction: 4-Aminophenol from the reduction of 4-nitrophenol.
Oxidation: Quinone derivatives from the oxidation of 4-nitrophenol.
Substitution: Various N-substituted pyridin-2-amine derivatives.
Scientific Research Applications
4-Nitrophenol;pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitrophenol;pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Nitrophenol;pyridin-2-amine can be compared with other similar compounds, such as:
4-Nitrophenol: Shares the nitro and hydroxyl groups but lacks the pyridine ring, resulting in different chemical reactivity and applications.
Pyridin-2-amine: Contains the pyridine ring and amine group but lacks the nitro and hydroxyl groups, leading to different biological and chemical properties.
2-Amino-4-methylpyridine: Similar to pyridin-2-amine but with a methyl group at the fourth position, affecting its steric and electronic properties.
Properties
CAS No. |
827322-46-3 |
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Molecular Formula |
C17H16N4O6 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
4-nitrophenol;pyridin-2-amine |
InChI |
InChI=1S/2C6H5NO3.C5H6N2/c2*8-6-3-1-5(2-4-6)7(9)10;6-5-3-1-2-4-7-5/h2*1-4,8H;1-4H,(H2,6,7) |
InChI Key |
JKZJOZBLVBHBQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N.C1=CC(=CC=C1[N+](=O)[O-])O.C1=CC(=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
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